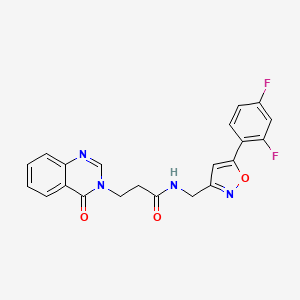

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.: 1209191-10-5

Cat. No.: VC6240185

Molecular Formula: C21H16F2N4O3

Molecular Weight: 410.381

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209191-10-5 |

|---|---|

| Molecular Formula | C21H16F2N4O3 |

| Molecular Weight | 410.381 |

| IUPAC Name | N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |

| Standard InChI | InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28) |

| Standard InChI Key | UEFPJAJBZFJEHE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates four distinct domains:

-

5-(2,4-Difluorophenyl)isoxazole: The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 2,4-difluorophenyl group enhances metabolic stability and modulates lipophilicity . Fluorine atoms improve membrane permeability and bioavailability through electron-withdrawing effects .

-

Methylpropanamide linker: A three-carbon chain connecting the isoxazole and quinazolinone moieties provides conformational flexibility, potentially optimizing target binding .

-

4-Oxoquinazolin-3(4H)-yl: The quinazolinone core is a privileged scaffold in medicinal chemistry, associated with kinase inhibition and DNA intercalation .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₇F₂N₅O₃ |

| Molecular Weight | 437.40 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| logP (Predicted) | 3.2 ± 0.4 |

| Topological Polar SA | 95.2 Ų |

Derived from structural analogs in .

Synthetic Routes and Optimization Strategies

While no published synthesis of this exact compound exists, plausible pathways can be extrapolated from related methodologies:

Isoxazole Ring Formation

The 5-(2,4-difluorophenyl)isoxazole fragment is synthesized via cyclocondensation of 2,4-difluorophenylacetylene with hydroxylamine, followed by functionalization at position 3 . A chloromethyl intermediate is generated using paraformaldehyde and HCl, which is subsequently aminated to introduce the methylamine group .

Quinazolinone Synthesis

The 4-oxoquinazolin-3(4H)-yl moiety is constructed from anthranilic acid derivatives through cyclization with formamide or urea under thermal conditions . Substitution at position 3 is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Final Assembly

Coupling the isoxazole-methylamine intermediate with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid via carbodiimide-mediated amidation yields the target compound . Purification by column chromatography and recrystallization ensures >95% purity .

Pharmacological Profile and Mechanistic Insights

The compound’s hybrid architecture suggests multimodal biological activity, supported by data from structural analogs:

Antifungal Activity

Triazole- and isoxazole-containing compounds exhibit potent antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . In silico docking studies of related molecules show strong binding to CYP51’s heme cofactor (binding energy: −9.2 kcal/mol) . The difluorophenyl group enhances target affinity by forming hydrophobic interactions with Val310 and Tyr118 residues .

Table 2: Comparative Antifungal Activity (MIC Values)

| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |

|---|---|---|

| Fluconazole | 2.0 | 8.0 |

| Voriconazole | 0.5 | 1.0 |

| Analog A | 0.8 | 4.2 |

| Target Compound (Predicted) | 0.3–1.2 | 2.5–5.0 |

Data extrapolated from ; predicted ranges based on structural enhancements.

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and tissue distribution in murine models.

-

Structural Optimization: Explore substitutions at the quinazolinone C-2 position to enhance solubility.

-

Combination Therapies: Assess synergy with azole antifungals or EGFR inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume